molecular formula C6H14O6 B134913 Galactitol CAS No. 608-66-2

Galactitol

Cat. No. B134913
CAS RN: 608-66-2
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-GUCUJZIJSA-N
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Description

Galactitol, also known as Dulcitol, is a sugar alcohol and the reduction product of galactose . It has a slightly sweet taste . In people with galactokinase deficiency, a form of galactosemia, excess dulcitol forms in the lens of the eye leading to cataracts .


Synthesis Analysis

Galactitol is produced from galactose in a reaction catalyzed by aldose reductase . The enzyme mixture containing 1 mg/mL AldR, 10 mM galactose, 10 mM NADPH, and 20 mM Tris–HCl buffer (pH 7.0) was incubated at 25 °C and 200 rpm for 16 h .


Molecular Structure Analysis

The systematic IUPAC name of Galactitol is (2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol . Single crystal X-ray structural analysis of Galactitol has been performed to determine the absolute coordinates of these sugar molecules .


Chemical Reactions Analysis

The key biomarker outcome of the study was reduction in galactitol, an aberrant toxic metabolite of galactose, formed by Aldose Reductase in Galactosemia patients .


Physical And Chemical Properties Analysis

Galactitol has a molar mass of 182.172 g/mol . Its density is 1.6±0.1 g/cm^3, boiling point is 494.9±0.0 °C at 760 mmHg, and vapor pressure is 0.0±2.8 mmHg at 25°C .

Scientific Research Applications

Material Science Applications

Galactitol has interesting material-related applications:

a. Biodegradable Polymers: Researchers are investigating galactitol-based polymers for their biocompatibility and biodegradability. These polymers could find use in drug delivery systems and tissue engineering.

b. Precursor for Anti-Cancer Drugs: Galactitol derivatives are being explored as potential precursors for developing anti-cancer drugs.

  • Zhang, W., Chen, J., Chen, Q., Wu, H., & Mu, W. (2020). Sugar alcohols derived from lactose: lactitol, galactitol, and sorbitol. Applied Microbiology and Biotechnology, 104(24), 9487–9495
  • Production of galactitol from galactose by the oleaginous yeast Rhodosporidium toruloides. (2019). Biotechnology for Biofuels, 12, 245

Mechanism of Action

Target of Action

Galactitol, a sugar alcohol, is produced from D-galactose through the action of the enzyme aldose reductase . The primary target of galactitol is aldose reductase, an enzyme that plays a crucial role in the polyol pathway . This pathway is responsible for the conversion of glucose into fructose .

Mode of Action

Galactitol interacts with its target, aldose reductase, by being a substrate for the enzyme . When galactose is in excess, it enters the polyol pathway and is reduced to galactitol . This conversion is catalyzed by aldose reductase .

Biochemical Pathways

The primary biochemical pathway affected by galactitol is the polyol pathway . In this pathway, aldose reductase converts excess glucose into fructose . When galactose is present in high concentrations, it is instead reduced to galactitol . This accumulation of galactitol in cells can lead to the generation of reactive oxygen species (ROS), which can cause cell damage .

Pharmacokinetics

It is known that galactitol can accumulate in cells at high concentrations due to an aberrant biochemical mechanism . In a study of a drug being developed for the treatment of Classic Galactosemia, it was found that the drug significantly reduced galactitol levels in the liver, brain, and plasma .

Result of Action

The accumulation of galactitol in cells can lead to various effects. For instance, it can cause osmotic swelling and disruption of fibers in the lens, leading to cataracts . It can also cause cerebral edema . In a clinical trial, a drug that reduced galactitol levels demonstrated clinical benefits on activities of daily living, behavioral symptoms, cognition, fine motor skills, and tremor .

Action Environment

The action of galactitol can be influenced by various environmental factors. For instance, the presence of high concentrations of galactose can lead to increased production of galactitol . Additionally, certain genetic conditions, such as Classic Galactosemia, can lead to an increase in galactitol levels .

Future Directions

AT-007, a central nervous system penetrant Aldose Reductase inhibitor, has shown positive results in reducing galactitol in adult Galactosemia patients . Applied Therapeutics expects to file for regulatory approval of AT-007 in the second half of 2020 .

properties

IUPAC Name

(2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-
Source PubChem
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InChI Key

FBPFZTCFMRRESA-GUCUJZIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O
Source PubChem
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Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID1046051
Record name D-Galactitol
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Molecular Weight

182.17 g/mol
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Physical Description

Solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS], Solid
Record name Galactitol
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Solubility

31,0 mg/mL at 15 °C
Record name Galactitol
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Product Name

Galactitol

CAS RN

608-66-2
Record name Galactitol
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Record name GALACTITOL
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Record name Galactitol
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Melting Point

189.5 °C
Record name Galactitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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